

Molecular weight and formula of Amidotrizoic acid impurity A

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Compound of Interest

Compound Name: *Diatrizoic acid EP impurity A*

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In-Depth Technical Guide: Amidotrizoic Acid Impurity A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amidotrizoic Acid Impurity A, a critical substance in the quality control and manufacturing of the radiocontrast agent Amidotrizoic Acid (also known as Diatrizoic Acid). This document outlines its chemical properties, analytical methodologies for its detection, and its position within the synthesis pathway of the active pharmaceutical ingredient (API).

Core Data Presentation

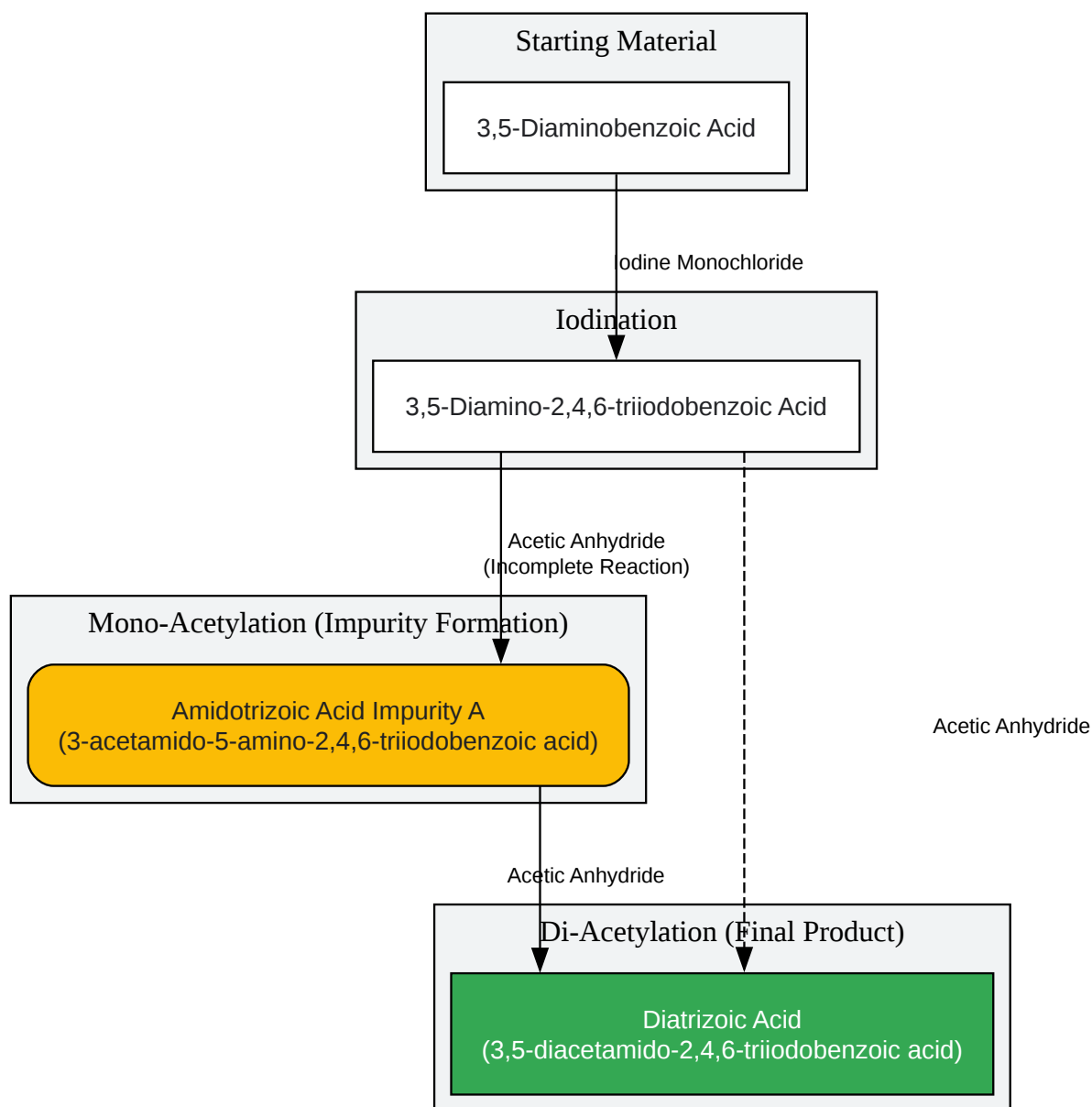
The fundamental physicochemical properties of Amidotrizoic Acid Impurity A are summarized in the table below for easy reference.

Property	Value	Source(s)
Chemical Name	3-acetamido-5-amino-2, 4, 6-triiodobenzoic acid	[1][2]
Synonym(s)	Diatrizoic Acid USP Related Compound A	[1][3][4][5]
Molecular Formula	C ₉ H ₇ I ₃ N ₂ O ₃	[1][2][5][6][7][8]
Molecular Weight	571.88 g/mol	[1][2][5][7][8]
CAS Number	1713-07-1	[1][6][7][8]

Synthesis and Logical Relationship

Amidotrizoic Acid Impurity A is primarily formed as an intermediate or a byproduct during the synthesis of Diatrizoic Acid. The common synthesis route for Diatrizoic Acid involves the iodination of 3,5-diaminobenzoic acid, followed by the acetylation of the two amino groups. Incomplete acetylation can lead to the formation of mono-acetylated species, such as Impurity A.[1][7]

The following diagram illustrates the synthetic pathway of Diatrizoic Acid, highlighting the formation of Amidotrizoic Acid Impurity A.



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Synthesis of Diatrizoic Acid and formation of Impurity A.

Experimental Protocols

The detection and quantification of Amidotrizoic Acid Impurity A are crucial for ensuring the purity and safety of the final Diatrizoic Acid product. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.^[9]

Stability-Indicating HPLC Method for Related Compounds

This protocol is adapted from a stability-indicating method for Diatrizoic Acid and its degradation products, which is suitable for the analysis of process-related impurities like Impurity A.^[10]

Objective: To separate and quantify Amidotrizoic Acid Impurity A from the Diatrizoic Acid API.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC)
- UV-Vis Detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Data acquisition and processing software

Reagents and Materials:

- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid
- Reference standards for Diatrizoic Acid and Amidotrizoic Acid Impurity A

Chromatographic Conditions:

- Mobile Phase: A mixture of methanol and water (25:75 v/v). The pH of the aqueous component is adjusted with phosphoric acid.

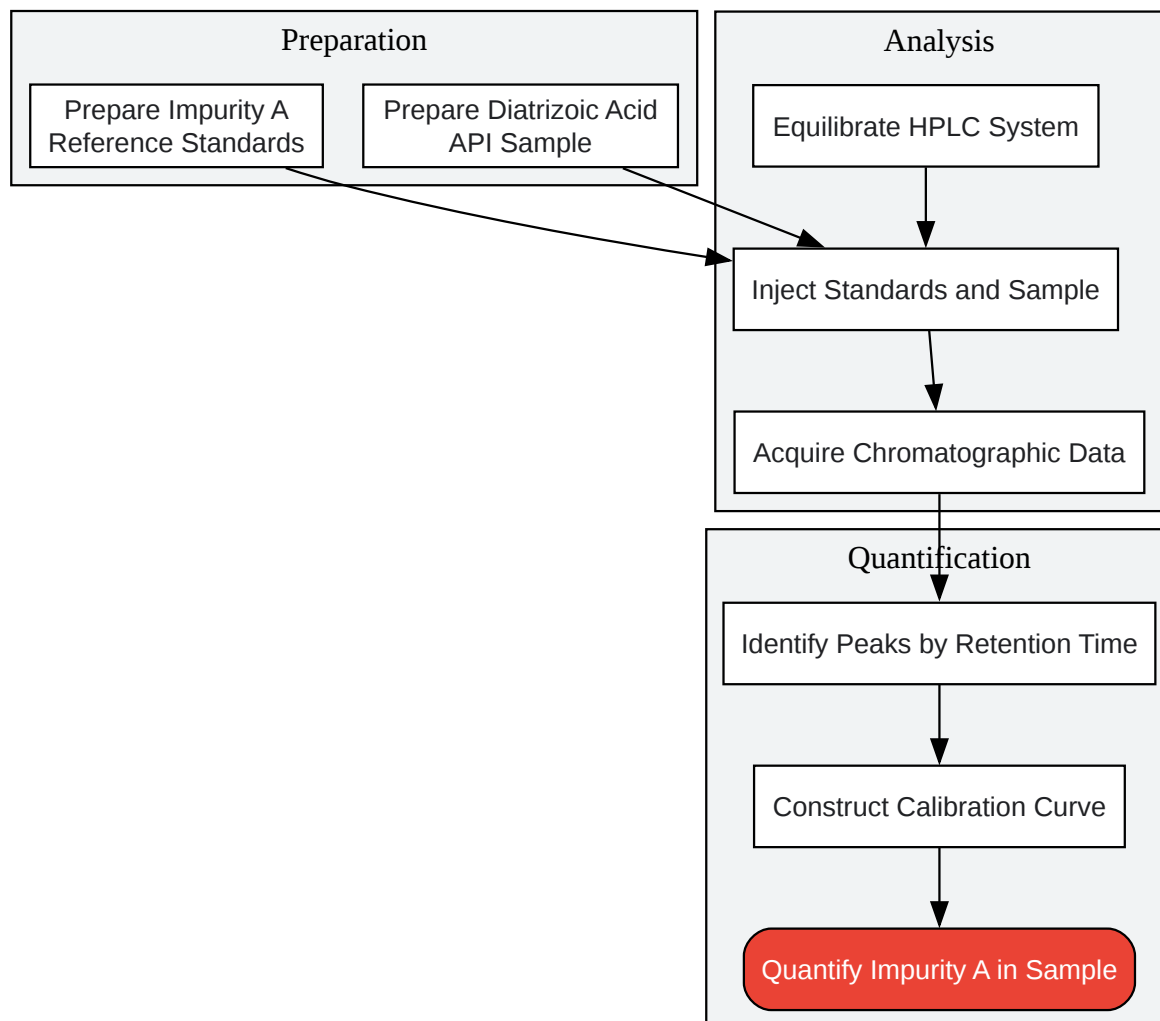
- Elution Mode: Isocratic
- Flow Rate: 1.0 mL/min (typical, may require optimization)
- Column Temperature: Ambient
- Detection Wavelength: 238 nm
- Injection Volume: 20 μ L (typical, may require optimization)

Procedure:

- Standard Preparation:
 - Prepare a stock solution of the Amidotrizoic Acid Impurity A reference standard in a suitable diluent (e.g., mobile phase).
 - Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurity.
- Sample Preparation:
 - Accurately weigh and dissolve a known amount of the Diatrizoic Acid sample in the diluent to achieve a target concentration.
- Chromatographic Analysis:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the standard solutions and the sample solution into the chromatograph.
 - Record the chromatograms and integrate the peak areas.
- Data Analysis:
 - Identify the peaks corresponding to Diatrizoic Acid and Impurity A based on the retention times obtained from the reference standards.
 - Construct a calibration curve for Impurity A by plotting peak area against concentration.

- Quantify the amount of Impurity A in the sample using the calibration curve.

The following workflow diagram outlines the analytical process for the quantification of Amidotrizoic Acid Impurity A.



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Workflow for HPLC analysis of Amidotrizoic Acid Impurity A.

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